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molecular formula C9H11FN2O B8452351 (8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine

(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine

Cat. No. B8452351
M. Wt: 182.19 g/mol
InChI Key: FIPXKMHVWGCWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08669250B2

Procedure details

This compound is obtained using the same reaction sequence and the same experimental conditions as those used for the synthesis of intermediate 2b but replacing 2-amino-6-fluorophenol with 2-amino-6-methoxyphenol. This gives the title compound of formula (2e).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:11]2[O:10][CH:9]([CH2:12][NH2:13])[CH2:8][NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.NC1C=CC=[C:17]([O:21]C)C=1O>>[CH3:17][O:21][C:2]1[C:11]2[O:10][CH:9]([CH2:12][NH2:13])[CH2:8][NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC=2NCC(OC21)CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=CC=C1)OC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is obtained

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=2NCC(OC21)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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